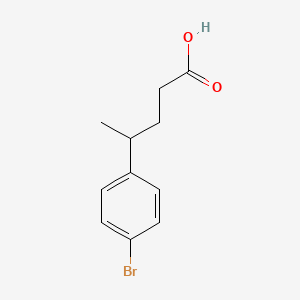
4-(4-Bromophenyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 4-(4-Bromophenyl)pentanoic acid has been widely studied. For instance, 4'-Bromobiphenyl-4-carboxylic acid was synthesized using 4-bromodiphenyl through a process involving acetylation and haloform reactions, achieving a total yield of up to 95% (Zhu Yan-lon, 2015). This method is noted for its low cost, simplicity, and convenient post-processing.
Molecular Structure Analysis
The structural analysis of compounds akin to this compound has been performed using various techniques like NMR, IR, and mass spectrometry, which help in confirming the molecular structure accurately. The conversion dependence of the structural units and the degree of branching of a hyperbranched polyester based on similar compounds was determined by NMR spectroscopy, showcasing the detailed molecular structure and its quantification (D. Schmaljohann, H. Komber, B. Voit, 1999).
Chemical Reactions and Properties
A study on the oxidation of substituted 4-oxo-4-arylbutanoic acids by bromate in an acid medium revealed quantitative yields of the corresponding benzoic acids, demonstrating the chemical reactivity of such compounds under catalysis by aquachlororuthenium(III) (P. S. Manjari, C. Reddy, 2011).
Physical Properties Analysis
The physical properties of similar compounds have been studied, including their crystalline structure, phase transitions, and thermal stability. Such analyses are crucial for understanding the behavior of this compound under different physical conditions.
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as their reactivity in forming novel heterocyclic compounds with expected antibacterial activities, have been a subject of research. These studies highlight the potential chemical versatility and applications of this compound in creating valuable chemical entities (M. El-hashash et al., 2015).
Wissenschaftliche Forschungsanwendungen
Therapeutic Effects and Chemical Chaperone Properties
Recent literature highlights the potential therapeutic effects of compounds related to 4-(4-Bromophenyl)pentanoic acid, such as 4-phenylbutyric acid (4-PBA), in various biological systems. 4-PBA, clinically used to treat urea cycle disorders, is also explored for its role as a low molecular weight chemical chaperone. Its capability to prevent misfolded protein aggregation and alleviate endoplasmic reticulum (ER) stress suggests potential applications in treating pathologies arising from protein misfolding. The unfolded protein response (UPR), activated by misfolded proteins in the ER, aims to restore cellular proteostasis. 4-PBA may attenuate the UPR's activation, offering therapeutic avenues for various diseases (Kolb et al., 2015).
Synthesis and Industrial Applications
The synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory, showcases the relevance of brominated compounds in pharmaceutical production. Despite challenges in synthesis due to high costs and toxic by-products, advancements in method development underscore the importance of brominated molecules in industrial applications (Qiu et al., 2009).
Environmental and Health Concerns
Research on environmental pollutants like 2,4-D herbicide highlights the broader context of brominated compounds' impact. While not directly related to this compound, studies on herbicide toxicity and environmental persistence draw attention to the need for monitoring and managing brominated substances' environmental footprint. The trend toward focusing on molecular biology and gene expression in future research on toxicology suggests a growing interest in understanding the molecular mechanisms underlying the environmental impact of such compounds (Zuanazzi et al., 2020).
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(2-7-11(13)14)9-3-5-10(12)6-4-9/h3-6,8H,2,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJNBCAEPJOHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

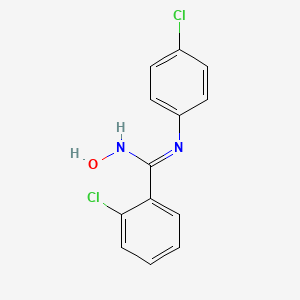
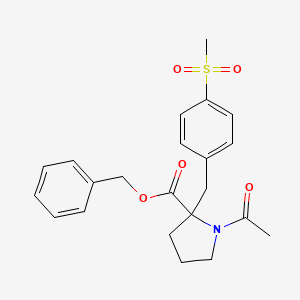
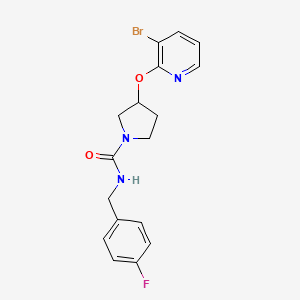
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]butanamide](/img/structure/B2484319.png)
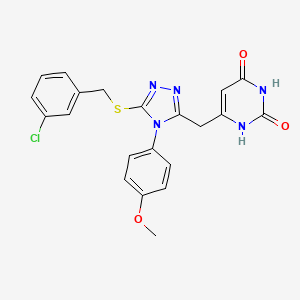
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2484323.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2484324.png)
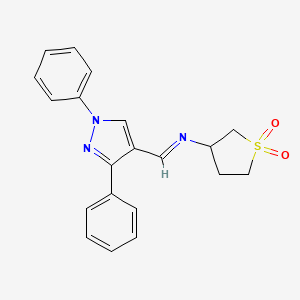
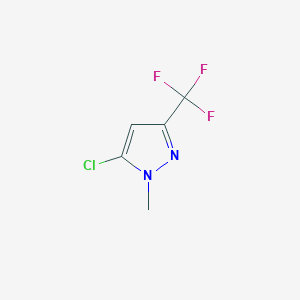
![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2484330.png)
![2-(7-(methoxymethyl)-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2484331.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2484332.png)
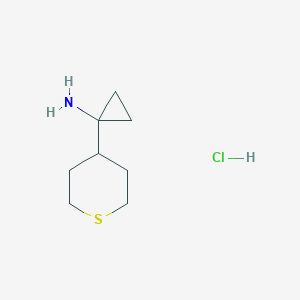
![3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2484335.png)